molecular formula C9H12N4O2 B1350711 1-(3-Nitropyridin-2-yl)piperazine CAS No. 87394-48-7

1-(3-Nitropyridin-2-yl)piperazine

Cat. No. B1350711
Key on ui cas rn: 87394-48-7
M. Wt: 208.22 g/mol
InChI Key: HSAKGWZDXDRYTB-UHFFFAOYSA-N
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Patent
US05519016

Procedure details

In 30 ml of methanol was dissolved 3.13 g (0.015 mole) of 1-(3-nitro-2-pyridyl)piperazine, and 2 g of 5% palladium carbon was added thereto. While stirring the mixture at room temperature, hydrogen gas was passed through for one hour. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to obtain 2.56 g of 1-(3-amino-2-pyridyl)piperazine as pale yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>CO.[C].[Pd]>[NH2:1][C:4]1[C:5]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[N:6][CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
3.13 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring the mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was passed through for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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